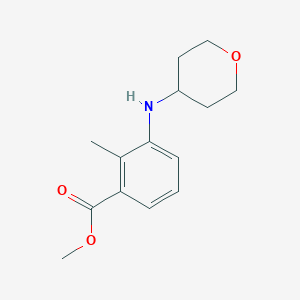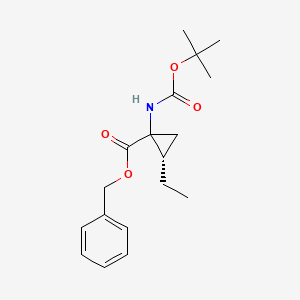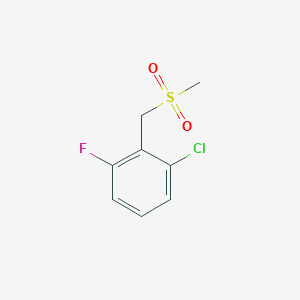
N-Allyltridecafluorohexanesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyltridecafluorohexanesulphonamide is a fluorinated sulfonamide compound with the molecular formula C9H6F13NO2S and a molecular weight of 439.19 g/mol . This compound is characterized by the presence of a highly fluorinated hexane chain and an allyl group attached to the sulfonamide moiety. The unique structure of this compound imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of N-Allyltridecafluorohexanesulphonamide typically involves the reaction of a fluorinated hexane sulfonyl chloride with an allylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general synthetic route can be summarized as follows:
Starting Materials: Fluorinated hexane sulfonyl chloride and allylamine.
Reaction Conditions: The reaction is conducted in an anhydrous solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: The fluorinated hexane sulfonyl chloride is added dropwise to a solution of allylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours to ensure complete conversion.
Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
N-Allyltridecafluorohexanesulphonamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorinated chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like m-chloroperbenzoic acid for epoxidation, and reducing agents like lithium aluminum hydride for reduction reactions. .
Scientific Research Applications
N-Allyltridecafluorohexanesulphonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s unique fluorinated structure makes it useful in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Fluorinated sulfonamides are investigated for their potential as antimicrobial agents due to their ability to inhibit bacterial enzymes.
Industry: The compound is used in the development of specialty coatings and surfactants, where its fluorinated nature imparts desirable properties such as hydrophobicity and chemical resistance
Mechanism of Action
The mechanism of action of N-Allyltridecafluorohexanesulphonamide is primarily related to its ability to interact with biological molecules through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents .
Comparison with Similar Compounds
N-Allyltridecafluorohexanesulphonamide can be compared with other fluorinated sulfonamides such as:
N-Allyltrifluoromethanesulphonamide: Similar in structure but with a shorter fluorinated chain, leading to different physical and chemical properties.
N-Allylperfluorooctanesulphonamide: Has a longer fluorinated chain, which may enhance its hydrophobicity and chemical resistance.
N-Allyltridecafluorobutanesulphonamide: A shorter chain analogue with different reactivity and applications
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of fluorinated sulfonamides in various fields.
Properties
CAS No. |
67584-48-9 |
|---|---|
Molecular Formula |
C9H6F13NO2S |
Molecular Weight |
439.20 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-prop-2-enylhexane-1-sulfonamide |
InChI |
InChI=1S/C9H6F13NO2S/c1-2-3-23-26(24,25)9(21,22)7(16,17)5(12,13)4(10,11)6(14,15)8(18,19)20/h2,23H,1,3H2 |
InChI Key |
OEYYQKXFSDVKJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


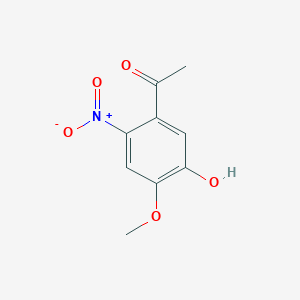
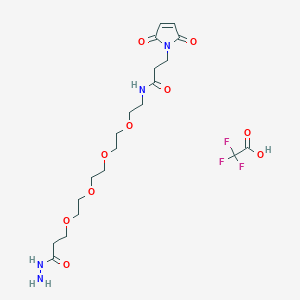
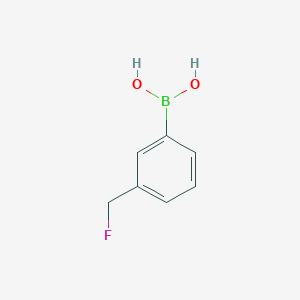



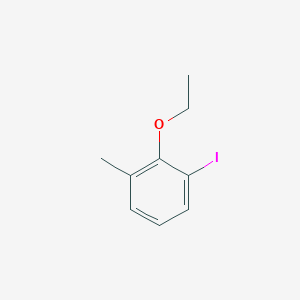

![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)

